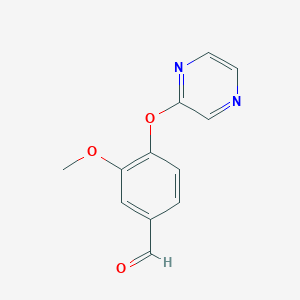

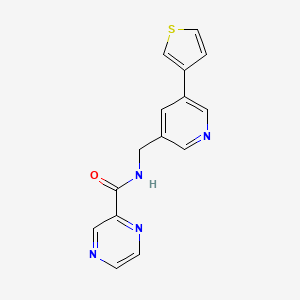

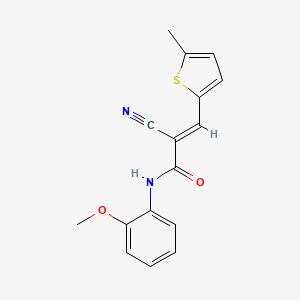

![molecular formula C14H12N4O2 B2779426 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034585-71-0](/img/structure/B2779426.png)

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . They have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis convention of these compounds involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Aplicaciones Científicas De Investigación

Fluorescent Molecules for Studying Intracellular Processes

This compound, being a part of the pyrazolo[1,5-a]pyrimidines (PPs) family, has been identified as strategic for optical applications . They are crucial tools for studying the dynamics of intracellular processes due to their tunable photophysical properties .

Chemosensors

The PPs family, including this compound, can be used as chemosensors . Their heteroatoms make them potential chelating agents for ions .

Organic Materials Progress

The PPs family compounds are beneficial for the progress of organic materials . They have simpler and greener synthetic methodology compared to other compounds .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines, including this compound, are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity .

Antitrypanosomal Activity

This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Antischistosomal Activity

Pyrazolo[1,5-a]pyrimidines have also shown antischistosomal activity .

Antiviral and Antitumor Agents

Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may act as metabolites and therefore they can be useful as antiviral and antitumor agents .

Inhibitory Compounds against Succinate Dehydrogenase

The carboxamide derivatives of this compound were evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

For instance, in a related study, the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .

Biochemical Pathways

Compounds with similar structures have been reported to have wide pharmaceutical interest because of their antitrypanosomal activity , antischistosomal activity , and other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents .

Pharmacokinetics

It’s known that the lipophilicity of a compound can be modulated to attenuate cyp direct inhibition (di) towards multiple cyp isoforms .

Result of Action

Compounds with similar structures have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of similar compounds under exposure to extreme pH was studied, and the behavior was followed by the relative fluorescence intensity . Rising temperature can promote a free rotation of the C3-CO bond of the amide group, no longer involved in an H-bond, and thus, allowing alkylation at N-4 .

Propiedades

IUPAC Name |

1-methyl-2-oxo-N-pyrazolo[1,5-a]pyridin-5-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-17-7-2-3-12(14(17)20)13(19)16-10-5-8-18-11(9-10)4-6-15-18/h2-9H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXUPPPUIYSIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

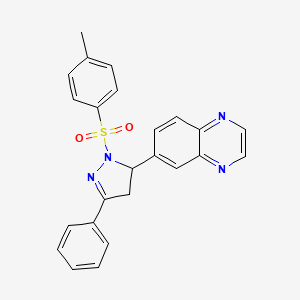

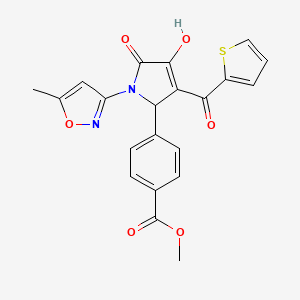

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)

![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)